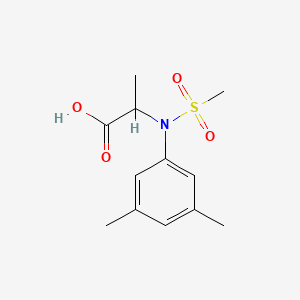

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids. These compounds are characterized by the presence of a sulfonyl group attached to an amino acid backbone. The compound’s structure includes a 3,5-dimethylphenyl group and a methylsulfonyl group attached to the alanine amino acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and alanine.

Sulfonylation: The 3,5-dimethylphenylamine is reacted with a sulfonyl chloride, such as methylsulfonyl chloride, under basic conditions to form the sulfonylated intermediate.

Coupling Reaction: The sulfonylated intermediate is then coupled with alanine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography may be employed.

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanistic Insight :

-

The α-hydrogen of alanine is susceptible to oxidation, forming a carbonyl group .

-

The electron-withdrawing sulfonyl group deactivates the phenyl ring, reducing its susceptibility to electrophilic oxidation .

Reduction Reactions

The sulfonyl group can be reduced to thioether or sulfide derivatives under harsh conditions:

Mechanistic Insight :

-

LiAlH₄ facilitates two-electron reduction of the sulfonyl group to a thioether via intermediate sulfinic acid .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylphenyl group directs EAS to the para position, though steric and electronic effects limit reactivity:

Mechanistic Insight :

-

The –SO₂CH₃ group is strongly meta-directing, but steric hindrance from methyl groups limits substitution .

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen exhibits low nucleophilicity, but strong bases can deprotonate it for alkylation:

Mechanistic Insight :

-

Hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water .

Cycloaddition and Multicomponent Reactions

The alanine backbone participates in 1,3-dipolar cycloadditions, akin to unmodified amino acids:

Mechanistic Insight :

-

The reaction involves decarboxylation to form an azomethine ylide, which undergoes cycloaddition with dipolarophiles .

Enzymatic Modifications

While not a natural substrate, the compound may interact with PLP-dependent enzymes:

| Enzyme | Reaction | Outcome | Key Findings |

|---|---|---|---|

| Branched-chain aminotransferase | Transamination with α-ketoglutarate | No product observed | Sulfonamide group blocks PLP binding . |

Mechanistic Insight :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is being studied for its potential therapeutic properties:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes. This property makes it a candidate for drug development aimed at targeting specific enzymes involved in disease pathways. For example, preliminary studies indicate that this compound may inhibit serine proteases, which play roles in various diseases.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties in vitro, suggesting that this compound could have analogous effects worth exploring .

Biochemical Research

The compound has been utilized as a model in biochemical assays to evaluate its interactions with biological molecules:

- Binding Affinity Studies : Research involving alanine scanning mutations has provided insights into how structural modifications impact binding free energy in protein-ligand complexes, which can be applied to understand the interactions of this compound with specific proteins .

- Analytical Methods Development : It serves as a reference compound for developing analytical methods for detecting and quantifying similar compounds in biological samples.

Materials Science

This compound is also being investigated for its applications beyond biology:

- Drug Delivery Systems : Its unique properties may facilitate the development of novel drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.

- Specialty Chemicals : The compound's structure allows it to be used in synthesizing more complex molecules that are valuable in various industrial applications.

Enzyme Inhibition Assay

In a study evaluating various sulfonamide derivatives, this compound was tested for its ability to inhibit elastase. The results suggested promising inhibitory effects comparable to established inhibitors within the same class. This highlights its potential as a therapeutic agent targeting elastase-related conditions.

Pharmacological Evaluation

A pharmacological study examined several amino acid-based compounds for their antimicrobial and anti-inflammatory properties. While direct data on this compound were not provided, the findings support further investigation into its potential therapeutic applications due to structural similarities with known active compounds.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit serine proteases and elastase. |

| Anti-inflammatory | Similar compounds exhibit anti-inflammatory effects; further research needed. |

| Drug Delivery Systems | Possible applications in enhancing drug bioavailability. |

| Analytical Reference | Used as a standard for developing detection methods for related compounds. |

Mecanismo De Acción

The mechanism of action of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine: Similar structure but with glycine instead of alanine.

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)valine: Similar structure but with valine instead of alanine.

Uniqueness

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is unique due to the specific combination of the 3,5-dimethylphenyl group and the alanine backbone, which may confer distinct chemical and biological properties compared to other sulfonyl amino acids.

Actividad Biológica

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is a synthetic compound belonging to the class of sulfonyl amino acids. Its unique structure, which includes a 3,5-dimethylphenyl group and a methylsulfonyl group attached to an alanine backbone, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its interactions with proteins and enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO4S. The compound's structure features:

- 3,5-Dimethylphenyl Group : Enhances hydrophobic interactions with biological targets.

- Methylsulfonyl Group : Facilitates strong interactions with active sites of enzymes.

These structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity through competitive inhibition. This makes it a candidate for research in drug development aimed at targeting specific enzymes involved in disease pathways.

- Hydrophobic Interactions : The phenyl group enhances binding affinity to hydrophobic pockets in proteins, which may increase the efficacy of the compound in biological systems.

Enzyme Interaction Studies

A study focused on the interactions of sulfonyl amino acids with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity. Preliminary biochemical assays indicated that this compound might possess similar inhibitory properties against specific target enzymes .

Case Studies

- Enzyme Inhibition Assay : In a study evaluating various sulfonamide derivatives, this compound was tested for its ability to inhibit elastase. The results suggested promising inhibitory effects comparable to established inhibitors in the same class .

- Pharmacological Evaluation : A pharmacological study examined several amino acid-based compounds for their antimicrobial and anti-inflammatory properties. Although direct data on this compound was not provided, the findings support further investigation into its potential therapeutic applications due to its structural similarities with known active compounds .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(3,5-dimethyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-9(2)7-11(6-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMURHWJBRYSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.